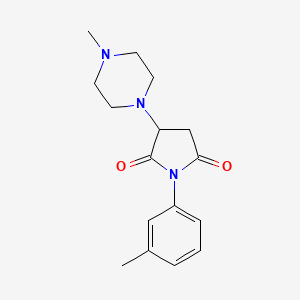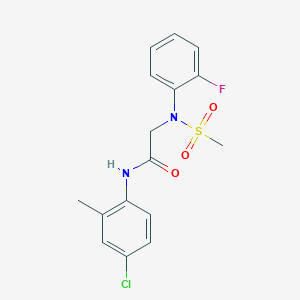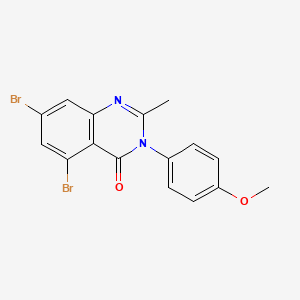
2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate, also known as DPC, is a synthetic compound used in scientific research for its potential as a therapeutic agent. DPC belongs to the class of molecules known as non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties. In
Mechanism of Action
The mechanism of action of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases. 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has also been shown to have a positive effect on bone health, as it has been shown to increase bone density in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has been extensively studied, making it a well-characterized compound for scientific research. However, one limitation of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate. One area of interest is the potential use of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate and its potential for the treatment of inflammation and pain. Finally, the development of new synthesis methods for 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate may lead to the discovery of new analogs with improved therapeutic properties.
Synthesis Methods
The synthesis of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate involves several steps, including the reaction of 4-butylcyclohexanone with malonic acid, followed by the addition of 2,3-dicyano-4-(hexyloxy)phenyl bromide. The resulting product is then treated with a base to form the final compound, 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate. This synthesis method has been optimized to produce high yields of pure 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate, making it a valuable tool for scientific research.
Scientific Research Applications
2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has been studied extensively for its potential as a therapeutic agent in the treatment of inflammation and pain. It has been shown to have anti-inflammatory effects in both acute and chronic inflammation models, as well as analgesic effects in animal models of pain. 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has also been investigated for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(2,3-dicyano-4-hexoxyphenyl) 4-butylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-3-5-7-8-16-29-23-14-15-24(22(18-27)21(23)17-26)30-25(28)20-12-10-19(11-13-20)9-6-4-2/h14-15,19-20H,3-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHDPKYMCXAANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)OC(=O)C2CCC(CC2)CCCC)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine oxalate](/img/structure/B5118472.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)



![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)